![molecular formula C18H28N2O3S2 B6506281 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421524-16-4](/img/structure/B6506281.png)
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
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Overview
Description
4-(2,5-Dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, also known as DMTS, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 155-159°C. DMTS is a sulfonamide derivative and is structurally similar to other compounds such as benzene sulfonamides, thioamides, and thiazoles. DMTS is used in a variety of scientific applications due to its ability to act as a catalyst for a variety of chemical reactions. It has also been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and nucleosides.
Scientific Research Applications
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has also been used in the synthesis of a variety of materials, including ceramics and semiconductors.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is still not fully understood. However, it is believed to act as a catalyst for a variety of chemical reactions. 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is believed to act by forming a complex with the reactants, which then facilitates the reaction. This complex is believed to be stabilized by the formation of hydrogen bonds between the sulfur atoms of the 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane and the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antifungal activity against a variety of fungi. In addition, 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been shown to have anti-inflammatory activity, as well as antioxidant activity.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several advantages and limitations for laboratory experiments. One of the main advantages of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is its low cost and availability. It is also relatively easy to synthesize, and it can be used in a variety of reactions. However, the mechanism of action of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is still not fully understood, and it is not always easy to predict the outcome of a reaction. In addition, 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can react with other compounds, which can lead to unwanted side reactions.
Future Directions
There are a variety of future directions for research involving 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. One possible direction is to further investigate the mechanism of action of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. This could include studying the formation of hydrogen bonds between the sulfur atoms of the 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane and the reactants, as well as investigating the role of other factors such as pH and temperature on the reaction. Another possible direction is to investigate the synthesis of other compounds using 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane as a catalyst. Finally, further research could be done to investigate the potential therapeutic uses of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, such as its antimicrobial, antifungal, and anti-inflammatory activities.
Synthesis Methods
4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be synthesized from a variety of starting materials including 2,5-dimethylbenzenesulfonyl chloride, morpholine, and thiophene. The synthesis of 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride and morpholine to form an intermediate compound. This intermediate compound is then reacted with thiophene to form the final product, 4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. The reaction is typically performed in an inert solvent such as diethyl ether or tetrahydrofuran. The reaction is typically performed at room temperature, although temperatures up to 100°C can be used to accelerate the reaction.
properties
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-15-4-5-16(2)18(12-15)25(21,22)20-6-3-11-24-14-17(20)13-19-7-9-23-10-8-19/h4-5,12,17H,3,6-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCAWOMYAWHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((2,5-Dimethylphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine |
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